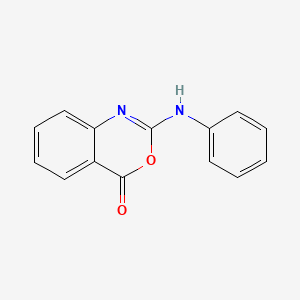

2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Vue d'ensemble

Description

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazinone core with an aniline group attached at the second position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a cyclizing agent such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. The use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions has been shown to be effective for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Phenylamino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aniline group or the benzoxazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinazolinone derivatives.

Reduction: Dihydrobenzoxazinone derivatives.

Substitution: Various substituted benzoxazinone derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-inflammatory Properties

Research has indicated that derivatives of 4H-3,1-benzoxazin-4-one demonstrate significant anti-inflammatory activity. These compounds can act as inhibitors of human leukocyte elastase (HLE), an enzyme involved in inflammatory processes. The inhibition mechanism involves the formation of an acyl-enzyme intermediate, which temporarily halts the catalytic activity of serine proteases .

Antibacterial and Antifungal Activities

Benzoxazinone derivatives have been studied for their potential as antibacterial and antifungal agents. For instance, anthalexine, a related compound, has shown effectiveness against various fungal infections . The ability to modify the benzoxazinone structure allows for the enhancement of these biological activities, making them suitable candidates for developing new antimicrobial agents.

Cancer Research

Recent studies have explored the cytotoxic effects of benzoxazinones on cancer cell lines. The structural features of 2-(phenylamino)-4H-3,1-benzoxazin-4-one can be tailored to improve selectivity and potency against specific cancer types. Preliminary results suggest that these compounds may induce apoptosis in tumor cells through various mechanisms .

Agricultural Applications

Herbicidal Activity

this compound has been identified as a post-emergence herbicide effective against annual weeds in cereal crops, maize, and rice . Its mechanism involves inhibiting key metabolic pathways in target plants, leading to growth suppression.

Pesticidal Properties

The compound's derivatives have also been investigated for their pesticidal properties. They can serve as effective agents against certain pests that affect agricultural productivity. The development of benzoxazinone-based pesticides aims to provide environmentally friendly alternatives to traditional chemical pesticides.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of anthranilic acid with benzoyl chloride in pyridine. Various modifications can be introduced at different positions on the aromatic ring to enhance biological activity or alter physical properties for specific applications .

Data Summary Table

Case Studies

Case Study 1: Anti-inflammatory Activity

A study conducted on various benzoxazinone derivatives demonstrated their efficacy in inhibiting HLE activity. The results indicated that electron-withdrawing groups at specific positions enhanced inhibition rates significantly.

Case Study 2: Herbicidal Efficacy

Field trials assessing the herbicidal effectiveness of this compound revealed substantial reductions in weed biomass in treated plots compared to controls. This highlights its potential as a sustainable herbicide option.

Mécanisme D'action

The mechanism of action of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes. The compound acts as an acyl-enzyme inhibitor, forming a stable complex with the enzyme and preventing its activity. This inhibition is achieved through the formation of slowly deacylating anthranoyl enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4H-3,1-benzoxazin-4-one: Similar structure but with an amino group instead of an aniline group.

4H-3,1-Benzothiazin-4-one: Contains a sulfur atom in place of the oxygen in the benzoxazinone ring.

Quinazolinone derivatives: Structurally related compounds with a similar core structure.

Uniqueness

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds .

Activité Biologique

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazine core with a phenylamino substituent. This configuration is crucial for its biological interactions, particularly in enzyme inhibition and cytotoxicity.

Cytotoxicity

Research has demonstrated that certain derivatives of benzoxazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that related compounds show ID50 values of approximately 9.9 µM and 8.9 µM in P388 cells, highlighting their potential as anticancer agents . The mechanism involves alterations in cell cycle distribution and inhibition of specific proteases.

Enzyme Inhibition

The compound has been characterized as a potent inhibitor of several serine proteases, including human leukocyte elastase (HLE) and cathepsin G. The interaction mechanism typically involves acylation of the active-site serine followed by slow deacylation, which is critical for its inhibitory action .

Table 1: Enzyme Inhibition Potency of Benzoxazinones

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Human Leukocyte Elastase | Competitive | TBD |

| Nitrobenzoxazin-4-one | Porcine Pancreatic Elastase | Non-competitive | TBD |

| 2-Amino-4H-3,1-benzothiazin-4-one | Cathepsin G | Mixed | TBD |

Antimicrobial Activity

Benzoxazinone derivatives have shown promise as antimicrobial agents. They possess activity against various fungal pathogens such as Helminthosporium turcicum and Fusarium species . Their mechanism often involves disrupting cellular processes in pathogens.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal properties of benzoxazinones, compounds were tested against Fusarium culmorum and Gaeumannomyces graminis. Results indicated significant inhibitory effects at concentrations above 100 µg/mL .

The biological activity of this compound can be attributed to its ability to form stable complexes with target enzymes. The presence of electron-withdrawing groups on the benzene ring enhances its reactivity towards nucleophiles, facilitating enzyme inhibition.

Propriétés

IUPAC Name |

2-anilino-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16-14(18-13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLXNZZKFQMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343472 | |

| Record name | 2-anilino-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-16-0 | |

| Record name | 2-anilino-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.